C.I. Acid Yellow 17, disodium salt

Descripción general

Descripción

Synthesis Analysis

C.I. Acid Yellow 17, disodium salt, does not have a direct synthesis overview in the papers provided. However, related research indicates a general approach to synthesizing disodium salts and related compounds, often involving diazotization, coupling reactions, and subsequent neutralization processes to achieve the disodium salt form. For instance, the synthesis of C.I.Acid Yellow 23 from p-aminobenzenesulfonic diazo salt involves coupling reactions, decarboxylation, and cyclization steps, followed by hydrolyzation to achieve high purity and solubility levels, demonstrating the complex chemical processes involved in synthesizing such compounds (Yan Yi, 2011).

Molecular Structure Analysis

The molecular structure of disodium salts can be intricate, as demonstrated by the detailed crystal and molecular structure analysis of compounds such as the disodium salt of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. This compound exhibits a planar structure with notable features like beta-hydroxy-groups neutralization, varying carbon-nitrogen distances, and sodium atoms surrounded by an octahedron of oxygen atoms, showcasing the complexity of disodium salt structures (M. Brufani et al., 1966).

Chemical Reactions and Properties

While specific chemical reactions and properties for C.I. Acid Yellow 17, disodium salt, are not detailed, the investigation into flavianic acid disodium salt (a related compound) reveals insights into potential chemical properties and reactions. Flavianic acid disodium salt has been studied for its thermal stability, suggesting that such compounds can exhibit significant decomposition and spontaneous combustion under certain conditions, which may relate to the chemical behavior of C.I. Acid Yellow 17, disodium salt (Z. Fu, H. Koseki, Y. Iwata, 2009).

Physical Properties Analysis

Physical properties of disodium salts can vary significantly. For example, the study on bathocuproinedisulfonic acid, disodium salt, highlights its fluorescence characteristics in aqueous solutions, dependent on molecular concentration and solvent properties. This property is particularly sensitive to the presence of copper compounds, indicating the potential for varied physical behaviors in different environments, which might be relevant to understanding the physical properties of C.I. Acid Yellow 17, disodium salt (T. Koga et al., 2018).

Chemical Properties Analysis

The chemical properties of disodium salts, including C.I. Acid Yellow 17, disodium salt, often involve their interaction with other substances and their stability under different conditions. Research into similar compounds, like the heptasodium salt of the Keggin-type triniobium-substituted polyoxoanion, reveals complex interactions and characteristics, such as the formation of colored complexes with metallic ions, indicating the intricate chemical behaviors these salts can exhibit (K. Nomiya et al., 1997).

Aplicaciones Científicas De Investigación

-

Hematology and Histology

- Acid Yellow 17 is used in the fields of hematology and histology .

- It is used as a dye in diagnostic assays, manufacturing processes, and histological procedures .

- The dye has a maximum absorption (λmax) at 400 nm and an extinction coefficient (ε) of ≥8000 at 252-258 nm in water at a concentration of 0.02 g/L .

-

Synthesis Analysis

- While there isn’t a direct synthesis overview for Acid Yellow 17, related research indicates a general approach to synthesizing disodium salts and related compounds.

- This often involves diazotization, coupling reactions, and subsequent neutralization processes to achieve the disodium salt form.

-

Food Additives

-

Cosmetics, Home and Fabric Care

-

Staining in Histology

-

Heavy Metal Detection

-

Research Use

- Acid Yellow 17 is also used for research purposes.

- The specific application and results would depend on the research context.

Safety And Hazards

Propiedades

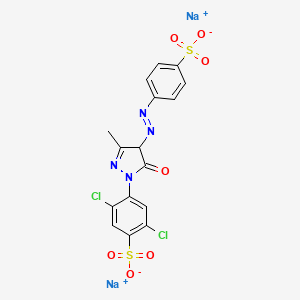

IUPAC Name |

disodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O7S2.2Na/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZLWXQKVFFWLY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N4Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25739-65-5 (Parent) | |

| Record name | Acid Yellow 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041719 | |

| Record name | C.I. Acid Yellow 17, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Acid Yellow 17, disodium salt | |

CAS RN |

6359-98-4 | |

| Record name | Acid Yellow 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[2-(4-sulfophenyl)diazenyl]-1H-pyrazol-1-yl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 17, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,5-dichloro-4-(5-hydroxy-3-methyl-4-(sulphophenylazo)pyrazol-1-yl)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

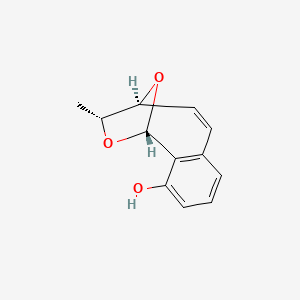

![2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-cyclopentylpropanamide](/img/structure/B1198152.png)

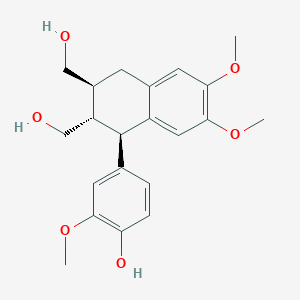

![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)

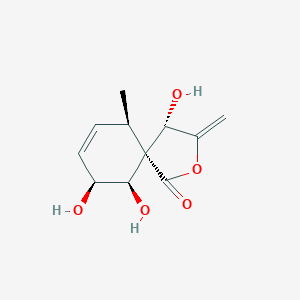

![ethyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate](/img/structure/B1198160.png)

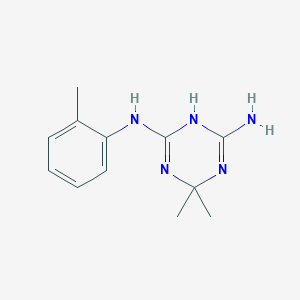

![2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide](/img/structure/B1198161.png)